molecular formula C13H10ClFO B6373919 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% CAS No. 1261996-62-6

5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95%

Cat. No.: B6373919
CAS No.: 1261996-62-6
M. Wt: 236.67 g/mol
InChI Key: LKDCXDSJKWVXJZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% (5-CMPF-95) is a chemical compound composed of a phenol group and a chlorine group attached to a methylphenyl group and a fluorine group. It is a colorless solid with a melting point of 48-50°C and a boiling point of 156-158°C. 5-CMPF-95 has a number of applications in scientific research, including in the synthesis of other compounds and in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is thought to involve the binding of the compound to the active site of an enzyme, resulting in the inhibition of the enzyme's activity. This inhibition can lead to the alteration of biochemical and physiological processes, such as the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to an increase in the concentration of drugs in the body, potentially leading to toxicity.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of aryl fluorides on the activity of enzymes involved in the metabolism of drugs. However, its use in laboratory experiments also has some limitations. It is a highly reactive compound, and it can be hazardous if not handled properly. Additionally, its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

The potential future directions for research on 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of other compounds. Additionally, further research could be conducted to explore the potential toxicity of the compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

The synthesis of 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% can be achieved through a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with fluorobenzene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% as a major product. The second step involves the purification of the product by recrystallization from ethanol or other suitable solvent.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-3-fluorophenol, 95% has a number of scientific research applications. It has been used in the synthesis of other compounds, such as 4-(3-chloro-2-methylphenyl)-3-fluorobenzaldehyde and 4-chloro-3-fluorobenzaldehyde. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of aryl fluorides on the activity of enzymes involved in the metabolism of drugs.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-12(3-2-4-13(8)14)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDCXDSJKWVXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684309
Record name 3'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-62-6
Record name [1,1′-Biphenyl]-3-ol, 3′-chloro-5-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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